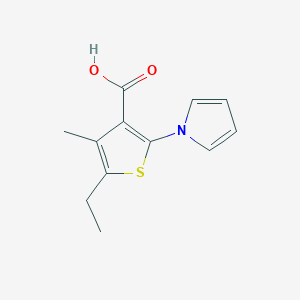

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

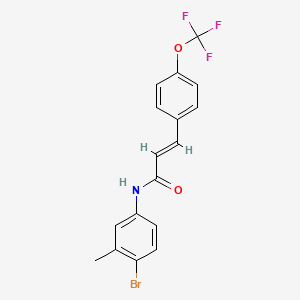

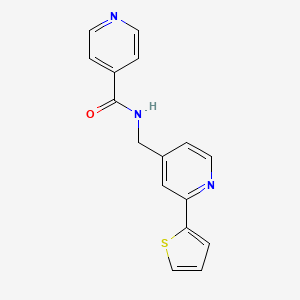

The compound is a complex organic molecule that includes a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyrrole ring (a five-membered ring with four carbon atoms and a nitrogen atom), and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis

The molecular structure of similar compounds typically involves a planar arrangement of the rings, with the various side groups extending out from this plane .Applications De Recherche Scientifique

Thiophene Derivatives in Carcinogenicity Studies

Thiophene analogs of known carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies are crucial for understanding the structural and functional relationships between chemical compounds and their carcinogenic potential. For instance, thiophene derivatives have been examined in vitro for their activity profiles, contributing to our knowledge of chemical behavior and potential risks associated with exposure to certain compounds (Ashby et al., 1978).

Role in Anticancer Agent Development

The Knoevenagel condensation, a chemical reaction involving thiophene derivatives, has been pivotal in synthesizing various biologically active molecules, including potential anticancer agents. This reaction has facilitated the development of compounds with remarkable anticancer activity by targeting different cancer-related proteins and DNA. Such studies underscore the utility of thiophene derivatives in drug discovery and development, highlighting their significance in creating new therapeutic agents (Tokala et al., 2022).

Bioactive Compounds in Plant-Based Research

Research on natural carboxylic acids, including those derived from thiophene, has shown these compounds possess significant biological activity. Studies comparing the structural differences of selected carboxylic acids have found correlations between structure and bioactivity, such as antioxidant, antimicrobial, and cytotoxic activity. This highlights the potential of thiophene derivatives in various applications, from enhancing food preservation to developing new antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).

Furan and Thiophene in Heterocyclic Chemistry

Furan and thiophene rings are crucial in medicinal chemistry, forming the backbone of many bioactive molecules. Heterocyclic compounds containing these rings have been developed for various therapeutic purposes, including antiviral, antitumor, and antimicrobial applications. The unique properties of these heterocycles make them valuable for synthesizing nucleobases, nucleosides, and their analogs with enhanced biological activities (Ostrowski, 2022).

Orientations Futures

Propriétés

IUPAC Name |

5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNUDRJPUWSOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)

![2-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2717556.png)